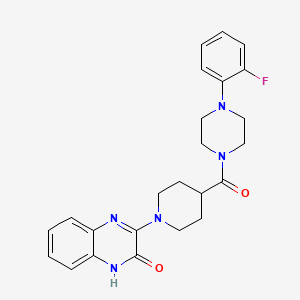![molecular formula C19H23N3S B2963212 N-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-75-3](/img/structure/B2963212.png)
N-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Detailed molecular structure analysis is not available in the search results .Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical and Chemical Properties Analysis
Detailed physical and chemical properties for this compound are not available .Scientific Research Applications
Catalytic Asymmetric Synthesis
N-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine derivatives are utilized in catalytic asymmetric synthesis processes. For example, they can act as substrates in reactions catalyzed by Rh2(S-DOSP)4, leading to allylic C-H activation via rhodium-carbene induced C-H insertion. This method serves as a surrogate for the asymmetric Claisen rearrangement, producing gamma,delta-unsaturated esters with high regio- and enantioselectivity, and in certain cases, diastereocontrol (Davies, H., Ren, P., & Jin, Q., 2001).
Biological Properties and Potential Antitumor Activity
Compounds structurally related to this compound have shown potential biological properties, including inhibition of monoamine oxidase (MAO) activity and moderate therapeutic effects against tumors. For instance, derivatives synthesized through interaction with phenyl- and phenethylisothiocyanates followed by treatment with alkali have demonstrated inhibition of 5-HT deamination and moderate antitumor activities against Ehrlich ascites carcinoma (EAC) and sarcoma 180 in mouse models (Markosyan, A., Akalyan, Kh. S., Arsenyan, F., Sukasyan, R. S., & Garibdzhanyan, B. T., 2008).
Synthesis and Characterization
The synthesis and characterization of this compound and its analogs are crucial for understanding their chemical properties and potential applications. Such compounds can be synthesized through various methods, including the interaction of specific precursors with isothiocyanates and subsequent reactions. These methods lead to the creation of sulfanyl-substituted tetrahydrobenzo[h]quinazolines with potential for further research in biological activities and material science (Nedolya, N., Tarasova, O., Albanov, A., & Trofimov, B., 2015).
Antimicrobial and Antitumor Activities
Studies have explored the antimicrobial and antitumor activities of this compound derivatives. These compounds have been evaluated against various strains of bacteria, fungi, and tumor cells, demonstrating significant biological activities. Such research underlines the potential of these compounds in developing new therapeutic agents with antimicrobial and antitumor properties (Ramadan, E., Abdel Hamid, H., Noureddin, S. A., & Badahdah, K. O., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-3-12-20-18-16-6-4-5-7-17(16)21-19(22-18)23-13-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBROQSGCLSMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
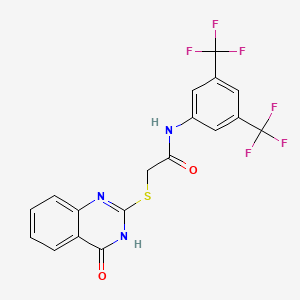
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine](/img/structure/B2963131.png)
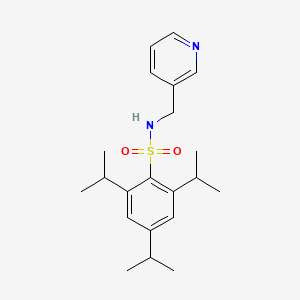
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2963133.png)
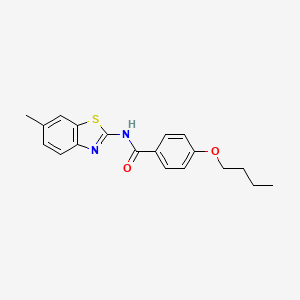
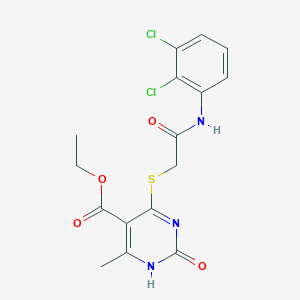

![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)
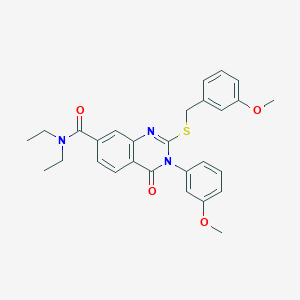
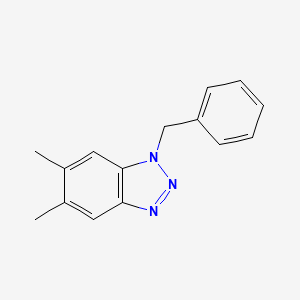
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide](/img/structure/B2963144.png)
![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2963147.png)
![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2963149.png)
